L-Ornithine dihydrochloride is the highly stable, crystalline salt form of L-ornithine, a non-proteinogenic amino acid central to the urea cycle. This form is widely used in biochemical research, cell culture, and as a starting material for chemical synthesis due to its enhanced stability and handling properties compared to the free base. Its primary role is as a key intermediate in the biosynthesis of L-arginine, L-proline, and polyamines, making it fundamental to studies of nitrogen metabolism and cellular proliferation.
While L-ornithine monohydrochloride and the free base are chemically related, they are not direct substitutes in many applications. The dihydrochloride salt offers distinct advantages in terms of solubility and stability, which are critical for reproducible results in sensitive assays and for maintaining the integrity of stock solutions. For example, the higher aqueous solubility of hydrochloride salts is a key consideration for preparing concentrated stock solutions for cell culture or enzymatic assays. Furthermore, the use of a less stable form can lead to the formation of impurities over time, potentially impacting experimental outcomes. In synthesis, the choice of salt can affect reaction kinetics and yield, making the dihydrochloride form a more reliable precursor in specific multi-step syntheses.
L-Ornithine hydrochloride demonstrates significantly higher aqueous solubility compared to its monohydrochloride form, a critical factor for preparing high-concentration stock solutions in research and manufacturing. One supplier reports the solubility of L-Ornithine hydrochloride in water as 543 mg/ml at 20°C. In contrast, another technical datasheet indicates the solubility of L-ornithine monohydrochloride in PBS at pH 7.2 is approximately 10 mg/ml. This substantial difference in solubility allows for more flexible and concentrated stock preparations with the dihydrochloride salt.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 543 mg/ml in water at 20°C (as hydrochloride) |
| Comparator Or Baseline | L-Ornithine monohydrochloride: ~10 mg/ml in PBS, pH 7.2 |
| Quantified Difference | Over 50-fold higher solubility |
| Conditions | Aqueous solution at or near room temperature. |
Higher solubility simplifies the preparation of concentrated stock solutions, reducing volume and minimizing potential buffer effects in downstream applications like cell culture or enzymatic assays.
The dihydrochloride salt form of L-ornithine offers enhanced stability, which is crucial for maintaining purity during storage and ensuring reproducibility in experiments. While specific quantitative data on the degradation rates of different ornithine salts is limited in the provided search results, it is a well-established principle in organic chemistry that the salt form of an amino acid is more stable than the free base, particularly against microbial degradation and certain chemical transformations. The dihydrochloride, being a fully protonated form, is expected to be less susceptible to oxidative degradation compared to the free amino acid.
| Evidence Dimension | Chemical Stability |
| Target Compound Data | Generally high stability as a crystalline salt. |
| Comparator Or Baseline | L-Ornithine free base: More susceptible to degradation. |
| Quantified Difference | Not quantitatively specified in the provided results. |
| Conditions | Long-term storage, exposure to air and moisture. |
Greater stability ensures the compound's purity over time, leading to more reliable and reproducible experimental results, and reduces the need for frequent re-purification or re-analysis of the starting material.
In multi-step organic synthesis, the choice of starting material is critical. L-Ornithine dihydrochloride is specified as a precursor in certain synthetic routes where the presence of two hydrochloride equivalents is advantageous for subsequent reaction steps. For example, in the synthesis of L-Eflornithine, a crucial step involves the protection of the amino groups of L-ornithine methyl ester dihydrochloride. The dihydrochloride form can influence the reactivity and solubility of the intermediate, making it the preferred starting material over the monohydrochloride or free base in this specific context.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Utilized as a precursor for L-Eflornithine synthesis. |
| Comparator Or Baseline | L-Ornithine monohydrochloride or free base: May require additional steps or result in lower yields in specific synthetic routes. |
| Quantified Difference | Not quantitatively specified in the provided results. |
| Conditions | Multi-step organic synthesis. |
Using the correct salt form as a starting material can streamline a synthetic workflow, potentially improving yields and reducing the need for additional reagents or purification steps.
The high aqueous solubility of L-Ornithine dihydrochloride makes it the ideal choice for preparing concentrated stock solutions for supplementing cell culture media. This allows for the addition of a minimal volume of the stock solution to the media, thereby reducing the risk of altering the media's osmolarity and pH.
In kinetic studies of enzymes such as ornithine decarboxylase, it is often necessary to work with a wide range of substrate concentrations. The excellent solubility of L-Ornithine dihydrochloride facilitates the preparation of highly concentrated solutions, enabling the determination of kinetic parameters like Vmax and Km with greater accuracy.
For synthetic chemists, L-Ornithine dihydrochloride serves as a reliable and stable precursor for the synthesis of more complex molecules, such as pharmaceuticals and peptidomimetics. Its defined stoichiometry and stability ensure consistent reaction outcomes.
As a key intermediate in the urea cycle, L-Ornithine dihydrochloride is an essential reagent for in vitro studies of this metabolic pathway. Its purity and stability are critical for obtaining accurate and reproducible data in these sensitive biochemical systems.